molecular formula C24H25NO6 B2384246 methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847185-23-3

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2384246
CAS No.: 847185-23-3
M. Wt: 423.465
InChI Key: QYBGWYGXEPBYBT-UHFFFAOYSA-N
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Description

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a benzoate ester group, and a piperidine moiety

Scientific Research Applications

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its biological activity, including potential anti-inflammatory and antioxidant properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

It’s known that the compound contains a coumarin derivative , which is known to exhibit fluorescence properties . This suggests that it might interact with its targets through a fluorescence resonance energy transfer (FRET) process .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Many coumarin derivatives have been found to exhibit diverse biological activities . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a 4-methylpiperidine moiety in the compound suggests that it might have good lipophilicity, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Many coumarin derivatives have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence of similar compounds has been found to be highly sensitive to both the polarity and the protic character of the solvent . This suggests that the compound’s action might also be influenced by the polarity and protic character of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the chromen-4-one intermediate with 4-methylpiperidine in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler analog with a piperidine ring.

    Chromen-4-one Derivatives: Compounds with similar chromen-4-one cores but different substituents.

    Benzoate Esters: Compounds with benzoate ester groups but different core structures.

Uniqueness

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its combination of a chromen-4-one core, a piperidine moiety, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-9-11-25(12-10-15)13-19-20(26)8-7-18-22(27)21(14-30-23(18)19)31-17-5-3-16(4-6-17)24(28)29-2/h3-8,14-15,26H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGWYGXEPBYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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